2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes an isoindoline core, a pentanamide chain, and a prop-2-en-1-yl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE typically involves multiple steps:
Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindoline core.
Introduction of the Pentanamide Chain: The pentanamide chain is introduced through an amidation reaction, where the isoindoline core is reacted with a suitable amine and an acid chloride.
Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the amide nitrogen with a prop-2-en-1-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoindoline core or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
- 4-Methyl-N-(prop-2-en-1-yl)pentanamide
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(prop-2-en-1-yl)acetamide
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(PROP-2-EN-1-YL)PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoindoline core, combined with the pentanamide chain and prop-2-en-1-yl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-prop-2-enylpentanamide |
InChI |
InChI=1S/C17H20N2O3/c1-4-9-18-15(20)14(10-11(2)3)19-16(21)12-7-5-6-8-13(12)17(19)22/h4-8,11,14H,1,9-10H2,2-3H3,(H,18,20) |
InChI Key |
JZYXFNBSHNZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC=C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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